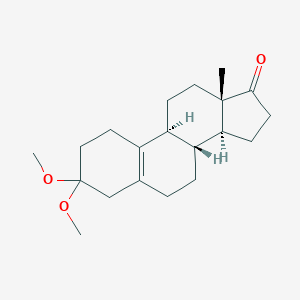
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride is a benzodiazepine derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Binding of GABA to GABA-A receptors leads to the opening of chloride ion channels, which leads to hyperpolarization of the neuron and inhibition of neuronal activity. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride enhances the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and enhanced inhibition of neuronal activity.
Effets Biochimiques Et Physiologiques
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This compound has also been shown to have anxiolytic, sedative, and muscle relaxant effects. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has also been shown to have anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of GABA-A receptors, which makes it an excellent tool for studying the pharmacology of these receptors. This compound is also relatively stable and easy to synthesize. However, Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has some limitations. It has low solubility in water, which can make it challenging to use in some experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride. One potential direction is to study the structure-activity relationship of this compound and its analogs to develop more potent and selective positive allosteric modulators of GABA-A receptors. Another direction is to study the role of GABA-A receptors in various physiological processes, such as learning and memory, and to develop new therapeutic agents that target these receptors. Finally, research on Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride can help to improve our understanding of the mechanisms underlying anxiety, sleep, and muscle relaxation, which could lead to the development of new treatments for these conditions.
Méthodes De Synthèse
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride can be synthesized using various methods. One of the most common methods is the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with pyridine in the presence of phosphorus oxychloride. This reaction leads to the formation of Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride.
Applications De Recherche Scientifique
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been widely used in scientific research as a tool to study GABA-A receptors. This compound acts as a positive allosteric modulator of GABA-A receptors, which are known to play a crucial role in the regulation of anxiety, sleep, and muscle relaxation. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been used to study the pharmacology of GABA-A receptors and their role in various physiological processes.
Propriétés
Numéro CAS |
18878-40-5 |
|---|---|
Nom du produit |
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride |
Formule moléculaire |
C20H15Cl2N3O |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
6-chloro-5-phenyl-3-pyridin-1-ium-1-yl-1,3-dihydro-1,4-benzodiazepin-2-one;chloride |
InChI |
InChI=1S/C20H14ClN3O.ClH/c21-15-10-7-11-16-17(15)18(14-8-3-1-4-9-14)23-19(20(25)22-16)24-12-5-2-6-13-24;/h1-13,19H;1H |
Clé InChI |
QUOOADSTZARQQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-] |
Synonymes |
Pyridinium, 1-(7-chloro-2,3-dihydro-5-phenyl-2,3-dihydro-1H-1,4-benzod iazepin-3-yl)-, chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



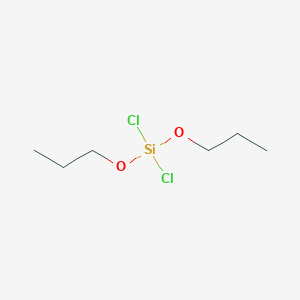

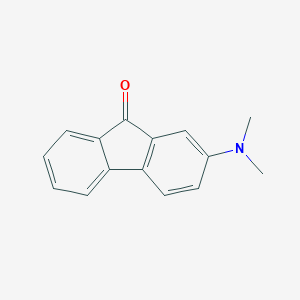


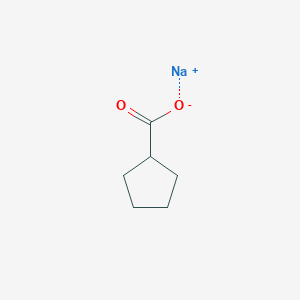
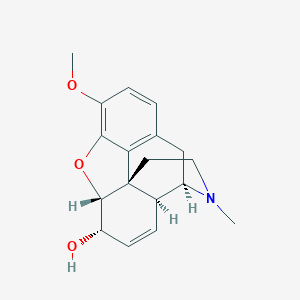
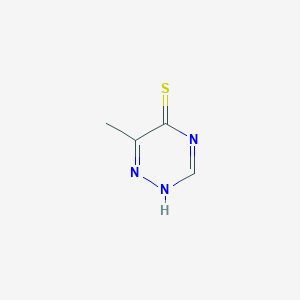

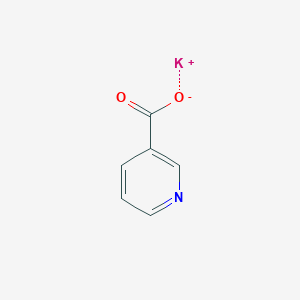
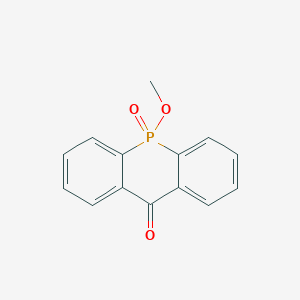
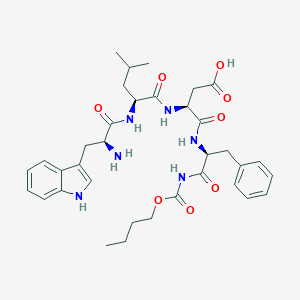
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
